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Introduction
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus

kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine

receptors to the nucleus.[1][2] Dysregulation of the JAK2 signaling pathway, particularly

through the activating V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs)

such as polycythemia vera and essential thrombocythemia.[3] NVP-BSK805 effectively inhibits

both wild-type JAK2 and the JAK2 V617F mutant at nanomolar concentrations.[2] Its

mechanism of action involves blocking the phosphorylation of downstream targets, most

notably the Signal Transducer and Activator of Transcription 5 (STAT5), leading to the

suppression of cell proliferation and the induction of apoptosis in cells harboring the JAK2

V617F mutation.[2][3] These application notes provide detailed protocols for key cell-based

assays to evaluate the efficacy and mechanism of action of NVP-BSK805.
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Target IC50 (nM) Assay Type

JAK2 (JH1 domain) 0.48 Cell-free

JAK1 (JH1 domain) 31.63 Cell-free

JAK3 (JH1 domain) 18.68 Cell-free

TYK2 (JH1 domain) 10.76 Cell-free

Full-length wild-type JAK2 0.58 ± 0.03 Cell-free

Full-length JAK2 V617F 0.56 ± 0.04 Cell-free

IC50 values represent the concentration of NVP-BSK805 required to inhibit 50% of the kinase

activity.

Cellular Activity of NVP-BSK805 in JAK2 V617F-Positive
Cell Lines

Cell Line Cancer Type GI50 (nM) Assay
Incubation
Time (hours)

SET-2

Acute

Megakaryoblasti

c Leukemia

<100 WST-1 72

HEL 92.1.7 Erythroleukemia <100
Proliferation

Assay
72

Ba/F3-JAK2

V617F
Pro-B <100

Proliferation

Assay
72

GI50 values represent the concentration of NVP-BSK805 required to inhibit 50% of cell growth.
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Cell Line
NVP-BSK805
Concentration (µM)

Dose Enhancement Ratio
(DER10)

KYSE-150 10 1.728

KYSE-150R 10 14.251

KYSE-30 5 2.4542

KYSE-30 10 5.3514

KYSE-180 5 3.2509

KYSE-180 10 26.0088

DER10 is the ratio of doses required to achieve 10% cell survival without and with NVP-

BSK805 treatment, indicating the enhancement of radiation sensitivity.[4]

NVP-BSK805-Induced Apoptosis in SET-2 Cells
NVP-BSK805
Concentration (nM)

Incubation Time (hours) Apoptotic Cells (%)

0 (Control) 48 5.2 ± 1.1

150 24 15.7 ± 2.3

150 48 28.9 ± 3.5

1000 24 35.4 ± 4.1

1000 48 55.6 ± 5.8

Data represents the percentage of Annexin V-positive cells as determined by flow cytometry.

Values are illustrative based on published findings describing dose- and time-dependent

induction of apoptosis.
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Cell Line Treatment
G0/G1 Phase
(%)

S Phase (%)
G2/M Phase
(%)

KYSE-150 Control 55.3 28.1 16.6

KYSE-150 6 Gy Radiation 45.2 35.8 19.0

KYSE-150

10 µM NVP-

BSK805 + 6 Gy

Radiation

48.9 7.85 43.25

KYSE-150R Control 60.1 25.4 14.5

KYSE-150R 6 Gy Radiation 50.7 32.3 17.0

KYSE-150R

10 µM NVP-

BSK805 + 6 Gy

Radiation

65.8 8.7 25.5

Cell cycle distribution was analyzed by flow cytometry. Treatment with NVP-BSK805 in

combination with radiation leads to a significant decrease in the S phase and an accumulation

in the G2/M phase in KYSE-150 cells and G0/G1 phase in KYSE-150R cells.[4]
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Caption: NVP-BSK805 inhibits JAK2-mediated STAT5 signaling.
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Cell Viability Assay (WST-1) Clonogenic Survival Assay Western Blot for p-STAT5

Seed cells in 96-well plate

Add NVP-BSK805 at various concentrations

Incubate for 24-72 hours

Add WST-1 reagent

Incubate for 1-4 hours

Measure absorbance at 450 nm

Seed cells at low density

Treat with NVP-BSK805 +/- radiation

Incubate for 1-3 weeks

Fix and stain colonies

Count colonies (>50 cells)

Calculate survival fraction

Treat cells with NVP-BSK805

Lyse cells and quantify protein

SDS-PAGE and transfer to membrane

Incubate with primary antibodies
(p-STAT5, total STAT5, loading control)

Incubate with secondary antibody

Detect chemiluminescence

Click to download full resolution via product page

Caption: Experimental workflows for key cell-based assays.

Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of NVP-BSK805 on cell proliferation and viability.
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Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest (e.g., SET-2, HEL 92.1.7)

Complete cell culture medium

96-well flat-bottom microplates

WST-1 reagent

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Prepare serial dilutions of NVP-BSK805 in complete culture medium.

Remove the medium from the wells and add 100 µL of the NVP-BSK805 dilutions to the

respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

Incubate the plate for 48-72 hours.

Add 10 µL of WST-1 reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Gently shake the plate for 1 minute.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

GI50 value.
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Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with NVP-

BSK805, alone or in combination with radiation.[4]

Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest

Complete cell culture medium

6-well plates

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Fixation solution (e.g., methanol:acetic acid, 3:1)

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

Harvest exponentially growing cells and prepare a single-cell suspension.

Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The

number of cells seeded should be adjusted based on the expected toxicity of the treatment.

Allow cells to attach for 24 hours.

Treat the cells with various concentrations of NVP-BSK805. For combination studies,

irradiate the cells 4 hours after adding the inhibitor.

Immediately after radiation, remove the NVP-BSK805-containing medium and replace it with

fresh complete medium.[4]
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Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 atmosphere, allowing

colonies to form.

After the incubation period, remove the medium and wash the wells with PBS.

Fix the colonies with the fixation solution for 10-15 minutes.

Stain the colonies with crystal violet solution for 15-30 minutes.

Gently wash the wells with water and allow them to air dry.

Count the number of colonies containing at least 50 cells.

Calculate the plating efficiency and survival fraction for each treatment group.

Western Blot for STAT5 Phosphorylation
This protocol is used to detect the inhibition of STAT5 phosphorylation by NVP-BSK805.

Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest

Complete cell culture medium

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and a loading control

antibody (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Seed cells and grow them to 70-80% confluency.

Treat the cells with various concentrations of NVP-BSK805 for the desired time (e.g., 30

minutes to 2 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe for total STAT5 and the loading control.
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Apoptosis Assay by Flow Cytometry (Annexin V/PI
Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with

NVP-BSK805.

Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest

Complete cell culture medium

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with various concentrations of NVP-BSK805 for the

desired time (e.g., 24, 48, or 72 hours).

Harvest both adherent and floating cells.

Wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within 1 hour.

Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of NVP-BSK805 on cell cycle progression.[4]

Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest

Complete cell culture medium

Cold 70% ethanol

PBS

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with NVP-BSK805 for the desired time.

Harvest the cells and wash them with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry.

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b15570939?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

